molecular formula C4H4O2S2 B13111669 Thiophene-3-sulfinicacid

Thiophene-3-sulfinicacid

Cat. No.: B13111669
M. Wt: 148.2 g/mol
InChI Key: ILWICHKDZXATFZ-UHFFFAOYSA-N
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Description

Thiophene-3-sulfinicacid is a sulfur-containing heterocyclic compound with a five-membered ring structure It is a derivative of thiophene, which is known for its aromatic properties and significant role in various chemical and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophene-3-sulfinicacid can be synthesized through various methods. One common approach involves the oxidation of thiophene-3-sulfinic acid derivatives using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, ensuring the preservation of the thiophene ring structure.

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Thiophene-3-sulfinicacid undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfonic acids using strong oxidizing agents.

    Reduction: Reduction to thiophene-3-thiol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions at the thiophene ring, facilitated by the presence of the sulfinic acid group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: Thiophene-3-sulfonic acid.

    Reduction: Thiophene-3-thiol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Thiophene-3-sulfinicacid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals.

Mechanism of Action

Thiophene-3-sulfinicacid can be compared with other thiophene derivatives such as thiophene-2-sulfinicacid and thiophene-3-sulfonic acid. While all these compounds share the thiophene ring structure, their chemical properties and reactivity differ due to the position and nature of the substituent groups. This compound is unique in its ability to undergo both oxidation and reduction reactions, making it a versatile compound for various applications.

Comparison with Similar Compounds

  • Thiophene-2-sulfinicacid
  • Thiophene-3-sulfonic acid
  • Thiophene-2-sulfonic acid

Properties

Molecular Formula

C4H4O2S2

Molecular Weight

148.2 g/mol

IUPAC Name

thiophene-3-sulfinic acid

InChI

InChI=1S/C4H4O2S2/c5-8(6)4-1-2-7-3-4/h1-3H,(H,5,6)

InChI Key

ILWICHKDZXATFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1S(=O)O

Origin of Product

United States

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